3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a sec-butoxymethyl group at position 3, a butyl group at position 1, and a chlorine atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sec-butoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of oxidized derivatives, such as pyrazole N-oxides.
Reduction: Formation of reduced derivatives, such as pyrazolines.
Hydrolysis: Formation of alcohols and other hydrolyzed products.
Scientific Research Applications
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the sec-butoxymethyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-ethyl-4-chloro-1H-pyrazole
- 3-(sec-butoxymethyl)-1-isobutyl-4-chloro-1H-pyrazole
- 3-(sec-butoxymethyl)-1-cyclopentyl-4-chloro-1H-pyrazole
Uniqueness
3-(sec-butoxymethyl)-1-butyl-4-chloro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the sec-butoxymethyl group and the butyl group at positions 3 and 1, respectively, along with the chlorine atom at position 4, distinguishes it from other pyrazole derivatives. This unique structure can result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-butyl-4-chloropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLXUFGXCDBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)CC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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